molecular formula C21H27NO4S2 B11401095 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11401095
M. Wt: 421.6 g/mol
InChI Key: QHMWFKCUXCNZLI-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound characterized by its unique structure, which includes a tetrahydrothiophene ring, a thiophene ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under controlled conditions.

    Oxidation to Form the Dioxide: The tetrahydrothiophene ring is then oxidized to form the 1,1-dioxide derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide group is synthesized separately and then coupled to the intermediate compound through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the tetrahydrothiophene ring.

    Reduction: Reduction reactions can target the amide group or the sulfur dioxide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study the interactions of sulfur-containing heterocycles with biological macromolecules. It could also be used in the design of new drugs or bioactive molecules.

Medicine

Medically, the compound’s structure suggests potential applications in drug development, particularly for targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a versatile candidate for medicinal chemistry.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its unique structure may also make it useful in the design of specialty chemicals or polymers.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the sulfur dioxide moiety and the aromatic rings could facilitate specific interactions with biological targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide: shares similarities with other sulfur-containing heterocycles, such as thiophene derivatives and sulfone-containing compounds.

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-methylthiophene have similar aromatic structures but lack the complexity of the tetrahydrothiophene ring and the phenoxyacetamide moiety.

    Sulfone-Containing Compounds: Sulfone derivatives, such as sulindac and dapsone, share the sulfur dioxide moiety but differ significantly in their overall structure and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a tetrahydrothiophene ring, a thiophene ring, and a phenoxyacetamide moiety

Properties

Molecular Formula

C21H27NO4S2

Molecular Weight

421.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H27NO4S2/c1-15(2)17-4-6-19(7-5-17)26-13-21(23)22(12-20-16(3)8-10-27-20)18-9-11-28(24,25)14-18/h4-8,10,15,18H,9,11-14H2,1-3H3

InChI Key

QHMWFKCUXCNZLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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